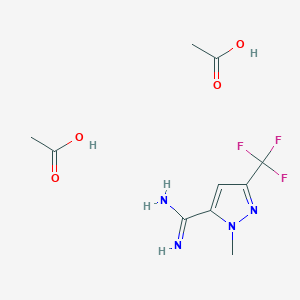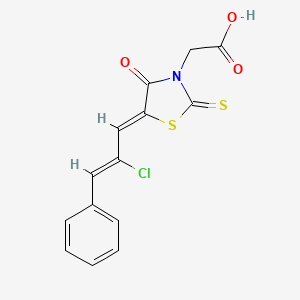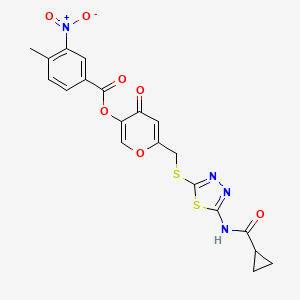
(4-氯苯基)(4-(6-吗啉并吡哒嗪-3-基)哌嗪-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound . The CAS Number is 54042-47-6 . The molecular weight of this compound is 224.69 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray diffraction . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .科学研究应用
抗癌和抗结核应用
Mallikarjuna 等人 (2014) 进行的一项研究专注于合成 1-(4-氯苯基)环丙基](哌嗪-1-基)甲苯酮的衍生物,并测试了它们对人乳腺癌细胞系 MDA-MB-435 的体外抗癌活性,以及抗结核活性。一些合成的化合物在抗癌和抗结核试验中都显示出有希望的结果,表明在这些领域具有潜在的治疗应用。该研究突出了合成方法的简单性和一些测试化合物的显着活性,特别是那些同时表现出抗结核和抗癌活性的化合物 Mallikarjuna、Padmashali 和 Sandeep,2014。
抗菌活性
Bektaş 等人 (2007) 合成了新的 1,2,4-三唑衍生物,其中包含 4-氯苯基部分,并评估了它们的抗菌活性。研究发现,其中一些化合物对各种测试微生物表现出中等至良好的抗菌活性,表明在对抗微生物感染方面具有潜在的用途 Bektaş、Karaali、Sahin、Demirbaş、Karaoglu 和 Demirbas,2007。
抗惊厥特性
Georges 等人 (1989) 的研究调查了抗惊厥化合物的晶体结构,包括那些具有与本化合物相似的氯苯基部分。该研究旨在了解有助于其抗惊厥活性的结构和电子性质,为癫痫发作疾病的新治疗剂设计提供了见解 Georges、Vercauteren、Evrard 和 Durant,1989。
镇痛特性
Giovannoni 等人 (2003) 的一项研究合成了 [(3-氯苯基)哌嗪基丙基]并吡哒嗪酮及其类似物,并指出了它们有效的抗伤害感受(镇痛)特性。这些化合物在小鼠中进行了测试,显示出与吗啡相似的疗效,表明它们在疼痛管理治疗中的潜力。研究表明,去甲肾上腺素能和/或血清素能系统参与了它们的药理作用机制 Giovannoni、Vergelli、Ghelardini、Galeotti、Bartolini 和 Dal Piaz,2003。
作用机制
Target of Action
The primary target of (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is the human enzyme 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, and its inhibition is of interest for potential treatments for leukemia and hormone-related cancers .
Mode of Action
(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone interacts with its target, AKR1C3, by forming a complex. The compound binds to the enzyme’s active site, forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acids Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 by (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone affects the biosynthesis of steroid hormones. This disruption can lead to downstream effects that may be beneficial in the treatment of diseases such as leukemia and hormone-related cancers .
Pharmacokinetics
The compound’s potent and selective inhibition of akr1c3 suggests it may have favorable bioavailability .
Result of Action
The result of the action of (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is the potent and selective inhibition of AKR1C3 . This inhibition disrupts the biosynthesis of steroid hormones, which could potentially lead to therapeutic effects in the treatment of leukemia and hormone-related cancers .
属性
IUPAC Name |
(4-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWHBIQQGQDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)

![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)

![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B2982907.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2982909.png)
![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)
![N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2982912.png)

![Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2982915.png)

